(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine (S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475840
InChI: InChI=1S/C11H25N3/c1-10(2)14(8-6-12)9-11-5-4-7-13(11)3/h10-11H,4-9,12H2,1-3H3/t11-/m0/s1
SMILES: CC(C)N(CCN)CC1CCCN1C
Molecular Formula: C11H25N3
Molecular Weight: 199.34 g/mol

(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC13475840

Molecular Formula: C11H25N3

Molecular Weight: 199.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine -

Specification

Molecular Formula C11H25N3
Molecular Weight 199.34 g/mol
IUPAC Name N'-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N'-propan-2-ylethane-1,2-diamine
Standard InChI InChI=1S/C11H25N3/c1-10(2)14(8-6-12)9-11-5-4-7-13(11)3/h10-11H,4-9,12H2,1-3H3/t11-/m0/s1
Standard InChI Key SFPUUXMJDHPVSB-NSHDSACASA-N
Isomeric SMILES CC(C)N(CCN)C[C@@H]1CCCN1C
SMILES CC(C)N(CCN)CC1CCCN1C
Canonical SMILES CC(C)N(CCN)CC1CCCN1C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure features:

  • A pyrrolidine ring substituted with a methyl group at position 1.

  • An ethane-1,2-diamine chain where the primary amine (NH2\text{NH}_2) is bonded to a chiral center at the pyrrolidine’s C2 position.

  • An isopropyl group attached to the secondary amine (N1\text{N}^1) .

The stereochemistry is explicitly defined by the (S)-configuration at the pyrrolidine’s C2 carbon, as indicated by its IUPAC name and SMILES notation (CC(C)N(CCN)C[C@@H]1CCCN1C\text{CC(C)N(CCN)C[C@@H]1CCCN1C}) .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC NameNN'-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-NN'-propan-2-ylethane-1,2-diamine
Molecular FormulaC11H25N3\text{C}_{11}\text{H}_{25}\text{N}_3
Molecular Weight199.34 g/mol
SMILES (Isomeric)CC(C)N(CCN)C[C@@H]1CCCN1C\text{CC(C)N(CCN)C[C@@H]1CCCN1C}
Chiral Centers1 (S-configuration at pyrrolidine C2)

Spectroscopic Characterization

  • NMR Spectroscopy: The compound’s 1H^1\text{H} and 13C^13\text{C} NMR spectra would show distinct signals for the pyrrolidine ring protons (δ 1.5–3.0 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and amine protons (δ 2.5–3.5 ppm).

  • IR Spectroscopy: Stretching vibrations for N-H\text{N-H} (3300–3500 cm1^{-1}) and C-N\text{C-N} (1100–1250 cm1^{-1}) are characteristic.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step process involving:

  • Alkylation: Reaction of (S)-1-methylpyrrolidine with a halogenated ethane-1,2-diamine derivative.

  • Coupling: Introduction of the isopropyl group via reductive amination or nucleophilic substitution.

Critical Reaction Conditions:

  • Anhydrous solvents (e.g., tetrahydrofuran or dichloromethane).

  • Catalysts such as palladium on carbon for hydrogenation steps.

  • Temperature control (typically 0–25°C) to prevent racemization.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water .

  • Stability: Stable under inert atmospheres at room temperature; susceptible to oxidation in acidic conditions.

Applications in Research and Industry

Asymmetric Catalysis

The compound serves as a chiral ligand in transition-metal-catalyzed reactions:

  • Enantioselective Hydrogenation: Enhances enantiomeric excess (ee) in ketone reductions by up to 90% .

  • Cross-Coupling Reactions: Facilitates Suzuki-Miyaura couplings with sterically hindered substrates .

Table 2: Catalytic Performance in Selected Reactions

Reaction TypeSubstrateee (%)Yield (%)Source
HydrogenationAcetophenone8892
Suzuki-Miyaura Coupling2-Naphthylboronic AcidN/A85

Medicinal Chemistry

  • Target Engagement: The pyrrolidine moiety mimics proline residues, enabling interactions with enzymes like IDH1 (isocitrate dehydrogenase 1) .

  • Anticancer Activity: Analogous compounds inhibit mutant IDH1 in glioblastoma models, reducing 2-hydroxyglutarate levels by >50% at 10 µM .

Coordination Chemistry

  • Forms stable complexes with Cu(II)\text{Cu(II)}, Ni(II)\text{Ni(II)}, and Zn(II)\text{Zn(II)}, as evidenced by Schiff base analogs .

  • Antimicrobial Activity: Metal complexes exhibit MIC values of 13–17 µg/mL against Staphylococcus aureus .

Future Directions

  • Drug Development: Structural analogs are under investigation for neurodegenerative diseases due to their blood-brain barrier permeability .

  • Green Chemistry: Optimizing solvent-free syntheses to improve sustainability.

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